molecular formula C11H9N3O3 B123437 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde CAS No. 154927-05-6

4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde

Cat. No. B123437
M. Wt: 231.21 g/mol
InChI Key: JIHHSMKAVRMBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde (NPIC) is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. NPIC has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In

Mechanism Of Action

The mechanism of action of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde is not fully understood. However, it is believed that 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde exerts its biological activities by interacting with specific targets in the cells. For example, 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has been shown to bind to the active site of acetylcholinesterase, which inhibits its activity and leads to an increase in the levels of acetylcholine in the synaptic cleft. This, in turn, results in the enhancement of cholinergic neurotransmission, which is important for cognitive function.

Biochemical And Physiological Effects

4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. In addition, 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has been shown to have antioxidant and anti-inflammatory activities, which may be beneficial for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high melting point, which makes it suitable for crystallization and X-ray crystallography. However, 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde also has some limitations. It is highly reactive and can be toxic in high concentrations. Therefore, it is important to handle 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde with care and to use appropriate protective equipment.

Future Directions

There are several future directions for research on 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde. One area of interest is the development of new synthetic methods for 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde and its derivatives. Another area of interest is the elucidation of the mechanism of action of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde and its biological targets. In addition, the potential applications of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde in material science, such as the synthesis of new fluorescent materials, are also worth exploring.

Synthesis Methods

The synthesis of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde involves the reaction of 4-nitro-1H-imidazole-5-carboxaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification methods.

Scientific Research Applications

4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antimicrobial, and antifungal activities. 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. In addition, 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.

properties

IUPAC Name

3-benzyl-5-nitroimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-7-10-11(14(16)17)12-8-13(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHSMKAVRMBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450136
Record name 1-Benzyl-4-nitro-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-nitro-1H-imidazole-5-carbaldehyde

CAS RN

154927-05-6
Record name 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154927-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-nitro-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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